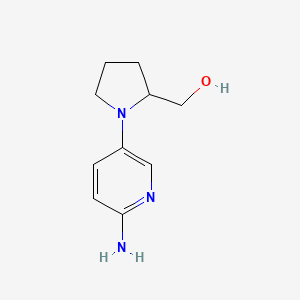
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrimidinyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyaniline with a suitable reagent to form the methoxyphenyl intermediate.
Pyrimidinyl Group Introduction: The methoxyphenyl intermediate is then reacted with a pyrimidine derivative under specific conditions to introduce the pyrimidinyl group.
Thioether Linkage Formation: Finally, the compound is subjected to a thiolation reaction to form the thioether linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetonitrile: A simpler compound with a similar methoxyphenyl group but lacking the pyrimidinyl and thioether functionalities.
4-Methoxybenzyl cyanide: Another related compound with a methoxyphenyl group and a cyanide functionality.
Uniqueness
2-((4-((4-Methoxyphenyl)amino)-6-methylpyrimidin-2-yl)thio)acetonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
56605-22-2 |
|---|---|
Formule moléculaire |
C14H14N4OS |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
2-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H14N4OS/c1-10-9-13(18-14(16-10)20-8-7-15)17-11-3-5-12(19-2)6-4-11/h3-6,9H,8H2,1-2H3,(H,16,17,18) |
Clé InChI |
ZIVTUJKMPQQFJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)SCC#N)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide](/img/structure/B8666971.png)
![4-Bromo-2-(5-methyl-2H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B8666974.png)










